(Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate is a chemical compound with the molecular formula C15H22O3 and a molecular weight of 250.33 g/mol. It is also known by its IUPAC name, 8-tricyclo[5.2.1.02,6]decanylmethyl 3-oxobutanoate. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate typically involves the esterification of 3-oxobutanoic acid with the corresponding alcohol, (Octahydro-4,7-methano-1H-inden-5-yl)methanol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(Octahydro-4,7-methano-1H-inden-5-yl)methanol: A precursor in the synthesis of (Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate.
3-Oxobutanoic acid: Another precursor used in the esterification process.
Uniqueness
Its tricyclic structure and ester functional group make it a versatile compound in various chemical reactions and research applications .
Properties
CAS No. |
94030-83-8 |
---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
8-tricyclo[5.2.1.02,6]decanylmethyl 3-oxobutanoate |
InChI |
InChI=1S/C15H22O3/c1-9(16)5-15(17)18-8-11-6-10-7-14(11)13-4-2-3-12(10)13/h10-14H,2-8H2,1H3 |
InChI Key |
OAGHHOVAANMDCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCC1CC2CC1C3C2CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.